N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide is a pyrazolopyrimidine derivative characterized by a tert-butyl group at the N1 position, a 4-oxo-pyrimidinone core, and a 4-fluorophenoxyacetamide side chain. The tert-butyl group enhances metabolic stability and lipophilicity, while the 4-fluorophenoxy moiety may influence electronic interactions with biological targets. Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, as evidenced by analogous methods in pyrazolopyrimidine chemistry .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3/c1-17(2,3)23-15-13(8-20-23)16(25)22(10-19-15)21-14(24)9-26-12-6-4-11(18)5-7-12/h4-8,10H,9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZYVRIMDMRTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core and a fluorophenoxy acetamide group. The presence of the tert-butyl substituent enhances its lipophilicity and may influence its biological interactions.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18FN5O2 |
| Molecular Weight | 329.35 g/mol |
| Solubility | Soluble in DMSO and methanol |
This compound primarily interacts with various kinases , which are critical for cell signaling pathways. By inhibiting specific kinases, this compound can modulate cellular processes such as:
- Cell proliferation
- Apoptosis induction
- Signal transduction pathways
Research indicates that the compound exhibits a significant inhibitory effect on kinases involved in cancer cell growth, making it a candidate for anticancer therapies .
Anticancer Properties
Studies have demonstrated that this compound shows promising anticancer activity. For instance:
- In vitro assays indicated that it effectively inhibits the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
- The compound's efficacy was evaluated against several types of cancer, including breast and lung cancers.
Enzyme Inhibition
This compound also exhibits inhibitory effects on specific enzymes:
- Phospholipase D (PLD) : Affinity studies revealed an IC50 value of approximately 700 nM at 37°C, indicating moderate potency against this target .
Study 1: Anticancer Efficacy
In a recent study published in Biorxiv, researchers tested the compound's efficacy in combination with cold atmospheric plasma (CAP). The results showed that the compound enhanced CAP-induced cytotoxicity in cancer cells, suggesting a synergistic effect that could be harnessed for therapeutic applications .
Study 2: Kinase Inhibition Profile
Another study focused on the kinase inhibition profile of related pyrazolo[3,4-d]pyrimidines. It was found that modifications to the pyrazole ring significantly affect the binding affinity to various kinases. This highlights the importance of structural variations in optimizing biological activity .
Scientific Research Applications
The biological activity of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide has been studied extensively, revealing several promising applications:
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cancer progression. For example:
- Inhibition of Polo-like Kinase 1 (Plk1): Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit Plk1 with low nanomolar IC50 values, suggesting potential for cancer therapeutics targeting this kinase .
Enzyme Inhibition
The compound may also act as an inhibitor of phosphodiesterases (PDEs), which are critical in cellular signaling pathways. For instance:
- PDE9A Inhibition: Related compounds have demonstrated moderate inhibitory activity against PDE9A, leading to increased levels of cyclic nucleotides that can influence various physiological processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:
- Substituents on the Phenoxy Group: Modifications can enhance binding affinity and selectivity towards specific molecular targets.
- Fluorine Atoms: The incorporation of fluorine is often used to improve metabolic stability and lipophilicity .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Plk1 Inhibition Study: A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited Plk1, supporting further development for cancer therapies.
- PDE Inhibition Research: Another study focused on synthesizing derivatives with improved potency against PDEs, leading to compounds with enhanced selectivity and reduced cytotoxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide can be contextualized against related pyrazolopyrimidine and acetamide derivatives. Key comparisons include:
Structural Analogues with Pyrazolopyrimidine Cores
Key Observations:
- Substituent Effects: The tert-butyl group in the target compound contrasts with isopropyl (e.g., ) or chromen-4-one (e.g., ) substituents in analogues.
- Fluorine Positioning: The 4-fluorophenoxy group in the target compound differs from 3-fluorophenyl () or 2-hydroxyphenyl () substituents. Para-fluorination typically enhances metabolic stability compared to ortho/meta positions .
- Melting Points : Higher melting points (e.g., 302–304°C in ) correlate with increased molecular rigidity due to chromen-4-one or aromatic stacking, whereas acetamide derivatives (e.g., ) exhibit lower thermal stability.
Functional Analogues with Acetamide Side Chains
- N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): This quinoline-acetamide hybrid shares a similar acetamide side chain but replaces the pyrazolopyrimidine core with a quinoline system.
- Goxalapladib (): A naphthyridine-acetamide derivative with trifluoromethyl biphenyl moieties. Despite structural dissimilarity, its acetamide linkage and fluorinated aryl groups highlight shared design principles for optimizing pharmacokinetics.
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidinone core with α-chloroacetamide derivatives under controlled conditions. For example, reactions with 2-chloro-N-(4-chlorobenzyl)acetamide analogs (as in ) require precise temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Optimization includes:
- Reagent stoichiometry : A 1:1.2 molar ratio of core to acetamide derivative improves yield.
- Catalyst selection : Triethylamine or DMAP can enhance nucleophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol ensures purity >95% .
Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., tert-butyl at N1, 4-fluorophenoxy at C2). For example, the tert-butyl group appears as a singlet at δ 1.4–1.6 ppm in NMR .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS verifies molecular ion peaks (expected [M+H] ~430–450 Da).
- X-ray crystallography : Resolves ambiguous stereochemistry, particularly for pyrazolo-pyrimidine ring conformations .
How should researchers assess the compound’s stability under laboratory storage conditions?
Methodological Answer:
Stability studies should include:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar pyrazolo-pyrimidines).
- Light and humidity testing : Store in amber vials at -20°C with desiccants to prevent hydrolysis of the acetamide moiety.
- HPLC monitoring : Track degradation products (e.g., free 4-fluorophenol via cleavage of the ether bond) over 6–12 months .
Advanced Research Questions
What mechanistic insights explain the reactivity of the pyrazolo[3,4-d]pyrimidinone core during functionalization?
Methodological Answer:
The core’s electron-deficient nature (due to the pyrimidinone ring) directs electrophilic substitution at the C5 position. Computational studies (DFT) reveal:
- Nucleophilic attack : The tert-butyl group at N1 sterically hinders C3, favoring C5 reactivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states during acetamide coupling .
- Kinetic vs. thermodynamic control : Elevated temperatures (80°C) favor thermodynamically stable products, while lower temperatures (25°C) yield kinetic intermediates .
How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Discrepancies often arise from substituent electronic effects. For example:
- Fluorine positioning : 4-Fluorophenoxy enhances metabolic stability compared to 2-fluoro analogs ( vs. 19).
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for IC) to confirm activity trends.
- Molecular docking : Compare binding poses in target proteins (e.g., kinase ATP pockets) to explain potency variations .
What computational strategies are effective for predicting the compound’s physicochemical properties?
Methodological Answer:
Leverage in silico tools:
- LogP calculation : Use Molinspiration or ACD/Labs to estimate hydrophobicity (predicted LogP ~2.5–3.0).
- pKa prediction : The pyrimidinone nitrogen has a pKa ~6.5, influencing solubility at physiological pH.
- ADMET profiling : SwissADME predicts moderate blood-brain barrier permeability and CYP3A4 metabolism .
How can structure-activity relationship (SAR) studies guide further derivatization?
Methodological Answer:
SAR strategies include:
- Substituent scanning : Replace 4-fluorophenoxy with bulkier aryl groups (e.g., 3,5-difluoro) to assess steric effects on target engagement.
- Bioisosteric replacement : Substitute the acetamide with sulfonamide or urea moieties to modulate hydrogen-bonding interactions.
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyrimidinone carbonyl) using Schrödinger Phase .
Analytical Parameters Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
